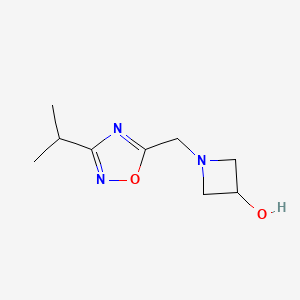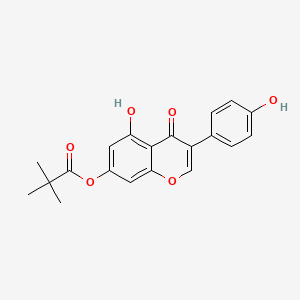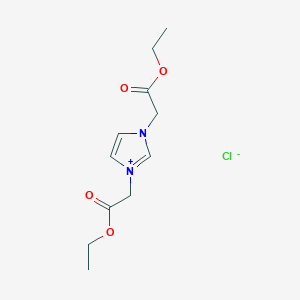
1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride is a chemical compound with the molecular formula C11H17N2O4Cl It is known for its unique structure, which includes an imidazolium core substituted with ethoxy and oxoethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride typically involves the reaction of imidazole with ethyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or oxoethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted imidazolium compounds.
科学研究应用
1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other imidazolium-based compounds and ionic liquids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the formulation of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride involves its interaction with molecular targets through its imidazolium core and substituent groups. The compound can form hydrogen bonds, electrostatic interactions, and van der Waals forces with various biomolecules, influencing their function and activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
相似化合物的比较
Similar Compounds
1,3-Bis(2-hydroxy-2-oxoethyl)-1H-imidazolium Chloride: Similar structure but with hydroxy groups instead of ethoxy groups.
1,3-Bis(2-methoxy-2-oxoethyl)-1H-imidazolium Chloride: Similar structure but with methoxy groups instead of ethoxy groups.
1,3-Bis(2-oxoethyl)-1H-imidazolium Chloride: Lacks the ethoxy groups, leading to different chemical properties.
Uniqueness
1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride is unique due to its specific substituent groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
属性
分子式 |
C11H17ClN2O4 |
|---|---|
分子量 |
276.71 g/mol |
IUPAC 名称 |
ethyl 2-[3-(2-ethoxy-2-oxoethyl)imidazol-3-ium-1-yl]acetate;chloride |
InChI |
InChI=1S/C11H17N2O4.ClH/c1-3-16-10(14)7-12-5-6-13(9-12)8-11(15)17-4-2;/h5-6,9H,3-4,7-8H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
MAJKZDUHJIAAEJ-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=O)CN1C=C[N+](=C1)CC(=O)OCC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-4-[(Methoxycarbonyl)amino]-5-oxo-pentanoic Acid Ethyl Ester](/img/structure/B13437083.png)
![(3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one](/img/structure/B13437087.png)
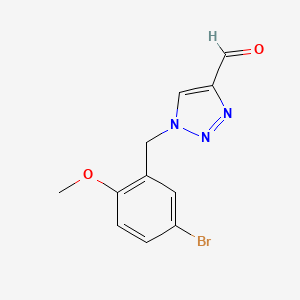
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,35R)-30-ethoxy-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13437097.png)
![Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate](/img/structure/B13437100.png)
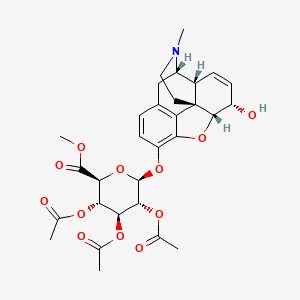
![3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13437113.png)
![(3E,5E)-6-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hepta-3,5-dien-2-one](/img/structure/B13437119.png)
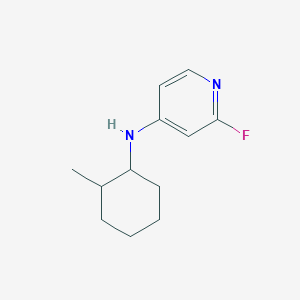
![6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]](/img/structure/B13437124.png)
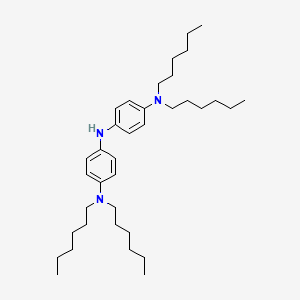
![[(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate](/img/structure/B13437138.png)
